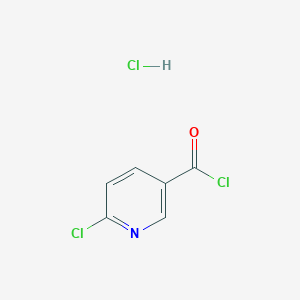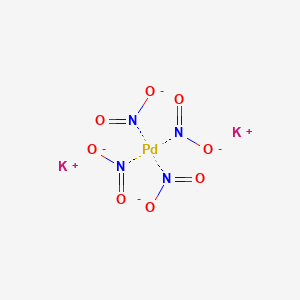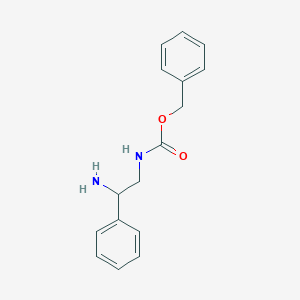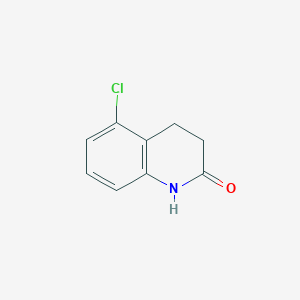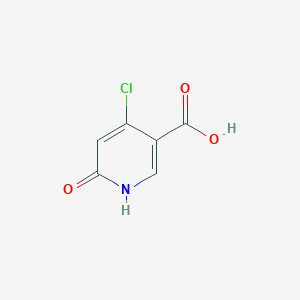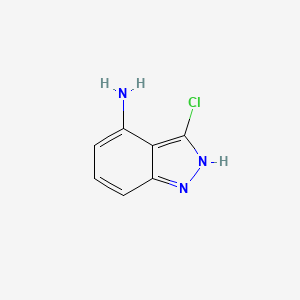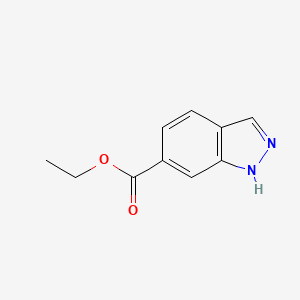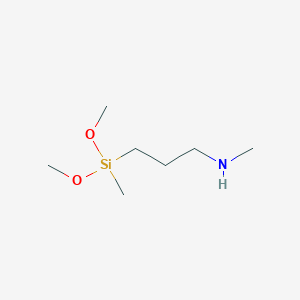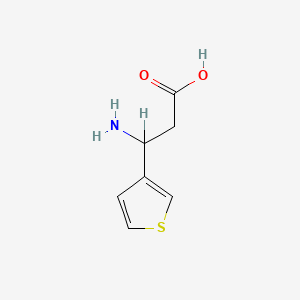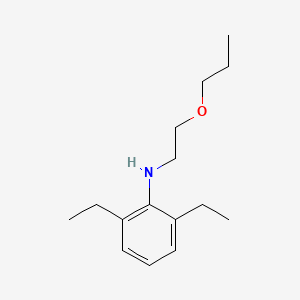
2,6-Diethyl-N-(2-propoxyethyl)aniline
Übersicht
Beschreibung
“2,6-Diethyl-N-(2-propoxyethyl)aniline” is an organic compound with the molecular formula C15H25NO . It is synthesized by the reaction of sodium hydride and 2-propoxyethanol . It has been found to be a stable herbicide with no adverse effects on the environment .
Synthesis Analysis
This compound can be synthesized by enabling 2,6-diethylphenylamine, chloroethyl propyl ether, and an acid binding agent to react at normal pressure or under a pressurization condition . Another method involves the reaction of 2,6-diethylaniline and 2-chloro-1-ethoxypropane .Molecular Structure Analysis
The molecular weight of “2,6-Diethyl-N-(2-propoxyethyl)aniline” is 235.365 Da . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds .Chemical Reactions Analysis
The compound is synthesized by the reaction of sodium hydride and 2-propoxyethanol .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 351.7±42.0 °C at 760 mmHg, and a flash point of 150.4±17.3 °C . It also has a molar refractivity of 75.2±0.3 cm3, a polar surface area of 21 Å2, and a molar volume of 246.9±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Toxicity Studies : A study by Short et al. (1983) examined the subacute toxicity of several ring-substituted dialkylanilines, including 2,6-diethylaniline, in rats. The research focused on histopathologic evaluations of selected tissues and found changes consistent with enhanced erythrocytic destruction in aniline and o-toluidine-treated animals, but not in dialkylaniline-treated animals (Short et al., 1983).
Application in Synthesis and Catalysis : Narayanan and Deshpande (2000) discussed the use of alkyl anilines, such as 2,6-diethylaniline, as intermediates in various chemical processes. The paper highlights their use in dye production, as a co-catalyst in polymerization reactions, and in the synthesis of weedicide, butachlor (Narayanan & Deshpande, 2000).
Research in Organic Synthesis : The synthesis of 3-alkylmercapto-4-methyl-N-(diethylaminoethyl)anilines was explored by Ting (1956), where the compounds were prepared from corresponding malonates and used in screening tests for chemotherapeutic activity (Ting, 1956).
Degradation Studies : Boonrattanakij et al. (2009) investigated the degradation of 2,6-dimethylaniline by hydroxyl radicals, providing insight into the environmental fate of such compounds (Boonrattanakij et al., 2009).
Genome Sequencing of Bacteria : Cheng et al. (2017) reported the complete genome sequence of Sphingobium baderi DE-13, a bacterium capable of mineralizing alkyl-substituted anilines like 2,6-diethylaniline. This research provides insights into bacterial catabolism of such compounds (Cheng et al., 2017).
Comparative Toxicity and Genotoxicity Studies : Osano et al. (2002) compared the toxic and genotoxic effects of chloroacetanilides, formamidines, and their degradation products, including 2,6-diethylaniline, highlighting the environmental risks associated with these compounds (Osano et al., 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,6-diethyl-N-(2-propoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-4-11-17-12-10-16-15-13(5-2)8-7-9-14(15)6-3/h7-9,16H,4-6,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEGEQGTAYAXBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCNC1=C(C=CC=C1CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600638 | |
| Record name | 2,6-Diethyl-N-(2-propoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diethyl-N-(2-propoxyethyl)aniline | |
CAS RN |
61874-13-3 | |
| Record name | 2,6-Diethyl-N-(2-propoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-diethyl phenyl)-(2-propoxy ethyl)-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



